molecular formula C2H4N4O4 B165591 Nitrobiuret CAS No. 16326-62-8

Nitrobiuret

Cat. No. B165591
CAS RN: 16326-62-8
M. Wt: 148.08 g/mol
InChI Key: PDMSYILLGCPHSS-UHFFFAOYSA-N
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Description

Nitrobiuret is a chemical compound with the molecular formula C2H4N4O4 and a molecular weight of 148.08 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Nitrobiuret involves the nitration process of biuret and nitrobiuret in nitric and mixed acids . The content of the product mixture has an equilibrium nature and depends on the acidity of the nitrating mixture and the amount of nitric acid in it . Nitro and dinitrobiurets were synthesized according to the literature .


Molecular Structure Analysis

The two-dimensional potential energy scan shows that the pseudo-trans conformer of 1,5-dinitrobiuret (DNB) is the most stable form of an isolated molecule, while the pseudo-cis conformer is about 7.5 kJ/mol higher in energy . The structure of gaseous DNB is different from that in the crystal state, where the molecules have pseudo-cis conformation .


Chemical Reactions Analysis

The thermal decomposition of Nitrobiuret is initiated by the elimination of HNCO and HNN(O)OH intermediates . Intramolecular transfer of a H-atom, respectively, from the terminal NH2 group to the adjacent carbonyl O-atom via a six-member-ring transition state eliminates HNCO with an energy barrier of 35 kcal/mol .

Scientific Research Applications

1. Nitrobiuret in Polymerization Reactions

  • Application : Nitrobiuret reacts with amino acids like glycine and L-phenylalanine under aqueous conditions, leading to the formation of short homooligopeptides. This process is significant in the field of prebiotic chemistry, as it illustrates a potential pathway for peptide formation under early Earth conditions (Hawtrey, Ariatti, & Van Zyl, 2012).

2. Nitrobiuret Derivatives in Cancer Research

3. Nitrobiuret in Environmental Science

  • Application : Research into the environmental impact of nitrogenous compounds like nitrobiuret is crucial, especially in agriculture. The use of nitrogen fertilizers and related compounds can lead to the release of nitrogen oxides, influencing global warming and atmospheric chemistry (Bouwman, 1998), (Lessard, Rochette, Gregorich, Pattey, & Desjardins, 1996).

4. Nitrobiuret in Analytical Techniques

Safety And Hazards

Nitrobiuret is for R&D use only and not for medicinal, household, or other use . During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion .

properties

IUPAC Name

1-carbamoyl-3-nitrourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O4/c3-1(7)4-2(8)5-6(9)10/h(H4,3,4,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMSYILLGCPHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NC(=O)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329008
Record name NITROBIURET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrobiuret

CAS RN

16326-62-8
Record name NSC79144
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79144
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NITROBIURET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-NITROBIURET
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
TL Davis, KC Blanchard - Journal of the American Chemical …, 1929 - ACS Publications
… We find that a freshly prepared coldaqueous solution of nitrobiuret does not give the biuret test. If the solution is boiled, nitrous oxide and carbon dioxide come off, andthe liquid now …
Number of citations: 21 pubs.acs.org
H Sun, GL Vaghjiani - The Journal of Chemical Physics, 2015 - pubs.aip.org
… Furthermore, it was found that the stable molecules in the solid state have the smallest dipole moment amongst all the conformers in the nitrobiuret series of compounds, thus revealing …
Number of citations: 1 pubs.aip.org
TL Davis, KC Blanchard - Journal of the American Chemical …, 1929 - ACS Publications
… 129-129.4, prepared from di-w-propylamine and nitrobiuret, and … 151.5, preparedfrom propylaniline and nitrobiuret. … A study of the dearrangement of nitrobiuret is especially interesting …
Number of citations: 79 pubs.acs.org
F Kurzer - Chemical reviews, 1956 - ACS Publications
… of nitrobiuret Treatment of nitrobiuret with concentrated ammonia in closed vessels at 100C. affords 60 per cent yields of biuret, possibly by a preliminary rearrangement of nitrobiuret …
Number of citations: 122 pubs.acs.org
T Litzinger, S Iyer - Energy & fuels, 2011 - ACS Publications
… On the basis of the literature on the decomposition of nitrobiuret compounds, we have suggested additional reactions to account for the possibility that the nitro-substituted derivative will …
Number of citations: 45 pubs.acs.org
K Savard - 1942 - escholarship.mcgill.ca
… Guanyl-nitrourea differs from nitrobiuret only in having the … analogous manner to that of nitrobiuret . This has been found … Nitrobiuret, important to this study becuuse of its sirn.ilarity to …
Number of citations: 2 escholarship.mcgill.ca
M Mikuriya, T Toki, I Murase, H Okawa… - Synthesis and Reactivity …, 1985 - Taylor & Francis
… -3-pentanol and ethyl oxalate or nitrobiuret (abbreviated as H5dxdpl and H5bidpl, respectively) and 1,3-diamino-2-propanol and ethyl oxalate or nitrobiuret (abbreviated as H50xdrl and …
Number of citations: 3 www.tandfonline.com
S Helf, I Minsky, BD Guida… - 1951 - apps.dtic.mil
… Based on a method of Thiele and Ulafelder (ief C), tiLs compound was prepared by dissolving nitrobiuret it, excess 100% nitric acid and then concentrating in the dark from a vacuum …
Number of citations: 2 apps.dtic.mil
SM Cameron, K Durchschein, JE Richman… - ACS …, 2011 - ACS Publications
… In separate experiments that support the data above, 1-nitrobiuret, an … nitrobiuret in extended incubations. Moreover, we found no significant inhibition of biuret hydrolysis by 1-nitrobiuret …
Number of citations: 31 pubs.acs.org
LJ Tassoulas - 2019 - search.proquest.com
… Formylurea and 1-nitrobiuret had more activity over biuret and non-planar compounds … The substrate with weak activity, 1-nitrobiuret, can be considered a stable mimic of the triuret …
Number of citations: 2 search.proquest.com

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